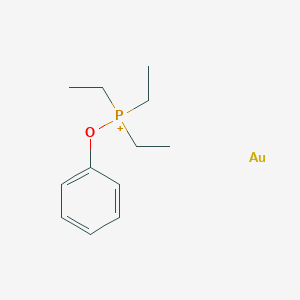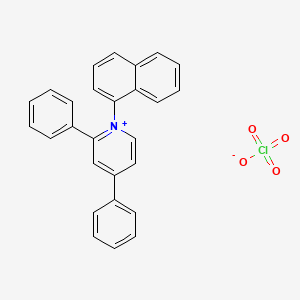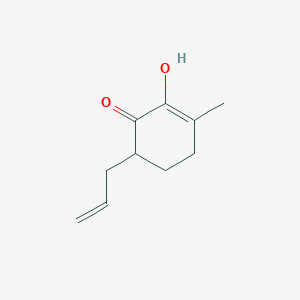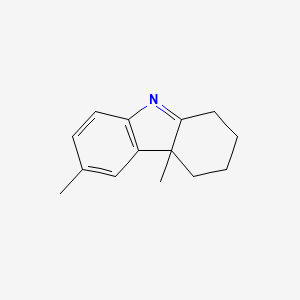![molecular formula C25H30N2 B14354831 5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine CAS No. 92178-52-4](/img/structure/B14354831.png)
5-Hexyl-2-(4'-propyl[1,1'-biphenyl]-4-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a biphenyl group substituted with a propyl group and a hexyl chain, making it a unique and interesting molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4’-propyl[1,1’-biphenyl]-4-carbaldehyde with hexylamine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrimidine ring. The reaction conditions typically include:
Solvent: Anhydrous ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Cyclization Reagent: Ammonium acetate or formamide
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Preparation of 4’-propyl[1,1’-biphenyl]-4-carbaldehyde: This can be synthesized via Friedel-Crafts alkylation of biphenyl with propyl chloride, followed by oxidation.
Formation of the Pyrimidine Ring: The aldehyde is then reacted with hexylamine and cyclized under controlled conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrimidine N-oxides.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon to yield reduced pyrimidine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation Products: Pyrimidine N-oxides
Reduction Products: Reduced pyrimidine derivatives
Substitution Products: Halogenated biphenyl derivatives
Scientific Research Applications
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine involves its interaction with specific molecular targets. The biphenyl group allows for π-π stacking interactions with aromatic amino acids in proteins, while the pyrimidine ring can form hydrogen bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine: Lacks the biphenyl and hexyl substituents, making it less hydrophobic and less bulky.
4,6-Diphenylpyrimidine: Contains additional phenyl groups, increasing its aromatic character and potential for π-π interactions.
2-(4’-Methyl[1,1’-biphenyl]-4-yl)pyrimidine: Similar structure but with a methyl group instead of a propyl group, affecting its steric and electronic properties.
Uniqueness
5-Hexyl-2-(4’-propyl[1,1’-biphenyl]-4-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. The hexyl chain increases its hydrophobicity, while the biphenyl group enhances its ability to participate in π-π interactions, making it a versatile compound for various applications.
Properties
CAS No. |
92178-52-4 |
|---|---|
Molecular Formula |
C25H30N2 |
Molecular Weight |
358.5 g/mol |
IUPAC Name |
5-hexyl-2-[4-(4-propylphenyl)phenyl]pyrimidine |
InChI |
InChI=1S/C25H30N2/c1-3-5-6-7-9-21-18-26-25(27-19-21)24-16-14-23(15-17-24)22-12-10-20(8-4-2)11-13-22/h10-19H,3-9H2,1-2H3 |
InChI Key |
AHIBHASILHJMID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)




![3,5-Bis[(4-tert-butylbenzoyl)oxy]benzoic acid](/img/structure/B14354815.png)
![3-[(4-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354822.png)


